1-(4-Chlorophenyl)-2,2-difluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2,2-difluoroethanol is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,2-difluoroethanol typically involves the reaction of 4-chlorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2,2-difluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Production of various alcohol derivatives.
Substitution: Generation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2,2-difluoroethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2,2-difluoroethanol involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol: Similar structure but with an additional fluorine atom.
1-(4-Chlorophenyl)-2-fluoroethanol: Contains only one fluorine atom.
1-(4-Bromophenyl)-2,2-difluoroethanol: Bromine atom replaces the chlorine atom.
Uniqueness: 1-(4-Chlorophenyl)-2,2-difluoroethanol is unique due to its specific combination of a chlorophenyl group and two fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H7ClF2O |
---|---|
Molecular Weight |
192.59 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H7ClF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H |
InChI Key |
JGZVFDXSUANZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.